4-({3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)morpholine
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Overview
Description
4-({3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)morpholine is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring, a pyrrolidine ring, and a morpholine ring connected via sulfonyl and ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)morpholine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving 2,6-dimethylpyrimidine precursors.
Pyrrolidine Ring Formation: The pyrrolidine ring is often introduced via a nucleophilic substitution reaction.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chloride under basic conditions.
Ether Linkage Formation: The final step involves the formation of the ether linkage between the pyrimidine and pyrrolidine rings, typically using an alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-({3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfonyl derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
4-({3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-({3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **4-({3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)piperidine
- **4-({3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)thiomorpholine
Uniqueness
4-({3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)morpholine is unique due to its combination of three distinct ring systems and the presence of both sulfonyl and ether linkages. This structural complexity provides it with unique chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O4S/c1-11-9-14(16-12(2)15-11)22-13-3-4-18(10-13)23(19,20)17-5-7-21-8-6-17/h9,13H,3-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVAXLXBSZFVCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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